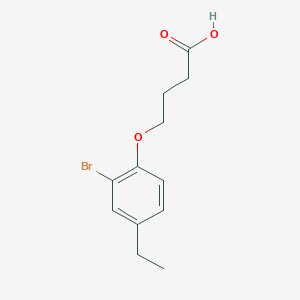

4-(2-Bromo-4-ethylphenoxy)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromo-4-ethylphenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-2-9-5-6-11(10(13)8-9)16-7-3-4-12(14)15/h5-6,8H,2-4,7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCCSGLMIKBGCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCCCC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 2 Bromo 4 Ethylphenoxy Butanoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(2-bromo-4-ethylphenoxy)butanoic acid, the most logical disconnections are at the ether linkage and the carbon-bromine bond on the aromatic ring.

The primary disconnection strategy involves breaking the ether bond (C-O), which is a common approach for ethers. chemguide.co.uk This leads to two key synthons: a 2-bromo-4-ethylphenoxide anion and a 4-halobutanoic acid derivative. This disconnection is strategically sound as it simplifies the molecule into an aromatic component and an aliphatic chain, which can be synthesized separately and then coupled.

A secondary disconnection can be considered at the C-Br bond of the aromatic ring. This would suggest that the phenoxybutanoic acid scaffold could be synthesized first, followed by a regioselective bromination. However, controlling the position of bromination on an activated ring system can be challenging and may lead to a mixture of products. Therefore, the initial C-O bond disconnection is generally the preferred strategy.

This retrosynthetic approach is outlined in the following table:

| Target Molecule | Key Disconnection | Synthons | Corresponding Reagents |

| This compound | Ether Linkage (C-O) | 2-bromo-4-ethylphenoxide and a C4 electrophile | 2-bromo-4-ethylphenol (B1341062) and ethyl 4-bromobutanoate |

| 2-bromo-4-ethylphenol | Aromatic C-Br bond | 4-ethylphenoxide | 4-ethylphenol |

Synthesis of Core Phenoxybutanoic Acid Scaffold

The synthesis of this compound is a multi-step process that begins with the preparation of the key aromatic precursor, 2-bromo-4-ethylphenol. This is followed by the formation of the ether linkage and subsequent hydrolysis to yield the final carboxylic acid.

O-Alkylation Reactions for Ether Linkage Formation

The formation of the ether linkage is typically achieved through a Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then reacts with an alkyl halide in an SN2 reaction. masterorganicchemistry.com

In the synthesis of the target molecule, 2-bromo-4-ethylphenol is treated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the corresponding phenoxide. This phenoxide is then reacted with an ethyl 4-halobutanoate, typically ethyl 4-bromobutanoate, to form the ether bond. The reaction is generally carried out in a polar aprotic solvent like acetone (B3395972) or DMF to facilitate the SN2 reaction.

The general scheme for this O-alkylation is as follows:

2-bromo-4-ethylphenol + Ethyl 4-bromobutanoate --(Base)--> Ethyl 4-(2-bromo-4-ethylphenoxy)butanoate

Reactions Involving Halogenated Aromatic Precursors

The synthesis would start from the commercially available 4-ethylphenol. utahtech.edu This starting material would then undergo electrophilic aromatic substitution, specifically bromination. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. To achieve selective bromination at the ortho position, careful control of reaction conditions is necessary. Using a non-polar solvent and a less reactive source of bromine, or employing a bulky brominating agent, can favor ortho-substitution. A common method involves the use of bromine in a solvent like acetic acid or dichloromethane (B109758) at a controlled temperature. google.com

The reaction is as follows:

4-ethylphenol + Br2 --(Solvent)--> 2-bromo-4-ethylphenol

It is important to control the stoichiometry of the bromine to avoid di- or tri-bromination of the activated aromatic ring.

Introduction of the Butanoic Acid Moiety

The butanoic acid moiety is introduced as a four-carbon electrophile that reacts with the 2-bromo-4-ethylphenoxide. As mentioned in section 2.2.1, ethyl 4-bromobutanoate is a common reagent for this purpose. The reaction results in the formation of an ester, ethyl 4-(2-bromo-4-ethylphenoxy)butanoate.

To obtain the final carboxylic acid, this ester must be hydrolyzed. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification. researchgate.netchemguide.co.uklibretexts.org This process is known as saponification. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the cleavage of the ester bond and the formation of a carboxylate salt and ethanol. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the desired this compound.

The hydrolysis reaction is as follows:

Ethyl 4-(2-bromo-4-ethylphenoxy)butanoate + NaOH → Sodium 4-(2-bromo-4-ethylphenoxy)butanoate + Ethanol

Sodium 4-(2-bromo-4-ethylphenoxy)butanoate + HCl → this compound + NaCl

Stereoselective Synthesis Approaches (if applicable)

For the specific chemical compound this compound, stereoselective synthesis is not applicable as the molecule is achiral and does not possess any stereocenters.

However, if the butanoic acid chain were to be substituted to create a chiral center, for instance at the alpha or beta position, then stereoselective synthetic methods would become relevant. For the synthesis of chiral α-aryloxycarboxylic acids, methods such as carbene-catalyzed dynamic kinetic resolution have been reported to provide optically active products. acs.org Additionally, asymmetric synthesis of chiral building blocks, which could then be incorporated into the molecule, is a common strategy in medicinal chemistry. nih.govnih.govmdpi.com

Derivatization Reactions of this compound

The chemical reactivity of this compound is primarily dictated by the carboxylic acid functional group and the aromatic ring. A variety of derivatization reactions can be performed at these sites.

Reactions of the Carboxylic Acid Group:

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. quora.com For example, reacting this compound with methanol (B129727) and sulfuric acid would yield methyl 4-(2-bromo-4-ethylphenoxy)butanoate.

Amide Formation: The carboxylic acid can be coupled with an amine to form an amide. This typically requires the use of a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. luxembourg-bio.comnih.gov

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(2-bromo-4-ethylphenoxy)butan-1-ol. This transformation is commonly achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as diethyl ether or tetrahydrofuran. chemguide.co.uklibretexts.orglibretexts.org

Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride by treatment with thionyl chloride (SOCl2) or oxalyl chloride. libretexts.org This acid chloride can then be used to synthesize a variety of other derivatives, such as esters and amides, under milder conditions.

Reactions of the Aromatic Ring:

The following table summarizes some potential derivatization reactions:

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H2SO4), Heat | Ester |

| Carboxylic Acid | Amide Formation | Amine, Coupling Agent (e.g., EDC, DCC) | Amide |

| Carboxylic Acid | Reduction | LiAlH4, Anhydrous Ether | Primary Alcohol |

| Carboxylic Acid | Acid Chloride Formation | SOCl2 or (COCl)2 | Acid Chloride |

| Aromatic Ring | Electrophilic Substitution | Electrophile (e.g., HNO3/H2SO4) | Substituted Aromatic Ring |

Esterification for Analytical and Synthetic Applications

The conversion of the carboxylic acid moiety of this compound into an ester is a fundamental transformation, often employed to protect the acid group, modify the compound's physical properties, or prepare it for further reactions. The most common method for this conversion is the Fischer-Speier esterification. cerritos.eduathabascau.camdpi.com

This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). athabascau.camasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.commit.edu For instance, reacting this compound with methanol in the presence of catalytic sulfuric acid would yield methyl 4-(2-bromo-4-ethylphenoxy)butanoate.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. mdpi.commit.edu The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

Table 1: Representative Fischer Esterification Conditions

| scienceReactant | biotechAlcohol | local_fire_departmentCatalyst | thermostatConditions | bubble_chartExpected Product |

|---|---|---|---|---|

| This compound | Methanol (excess) | Conc. H₂SO₄ | Reflux | Methyl 4-(2-bromo-4-ethylphenoxy)butanoate |

| This compound | Ethanol (excess) | Conc. H₂SO₄ | Reflux | Ethyl 4-(2-bromo-4-ethylphenoxy)butanoate |

Amidation Reactions for Novel Analogue Preparation

Amidation, the formation of an amide from the carboxylic acid, is a crucial reaction for creating new analogues with potentially different biological activities. Direct amidation of carboxylic acids with amines is challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. researchgate.net To overcome this, various coupling agents or catalysts are employed to activate the carboxylic acid.

Modern catalytic methods allow for direct amidation under milder conditions. For example, titanium(IV) fluoride (B91410) (TiF₄) has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. researchgate.net The reaction is typically carried out in a non-polar solvent like toluene (B28343) at reflux. This method is advantageous as it avoids the use of stoichiometric coupling reagents, reducing waste.

The proposed mechanism for TiF₄-catalyzed amidation involves the coordination of the titanium catalyst to the carbonyl oxygen, activating the carboxylic acid towards nucleophilic attack by the amine. The subsequent elimination of water drives the reaction to completion.

Table 2: Potential Conditions for Direct Catalytic Amidation

| scienceReactant | groupAmine | biotechCatalyst System | airSolvent | bubble_chartExpected Product |

|---|---|---|---|---|

| This compound | Benzylamine | TiF₄ (10 mol%) | Toluene, Reflux | N-Benzyl-4-(2-bromo-4-ethylphenoxy)butanamide |

| This compound | Aniline (B41778) | TiF₄ (10 mol%) | Toluene, Reflux | 4-(2-Bromo-4-ethylphenoxy)-N-phenylbutanamide |

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to the aromatic ring is a key site for modification via transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds, significantly diversifying the molecular structure.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netyoutube.com For this compound, the bromine atom can be coupled with various aryl or vinyl boronic acids to introduce new substituents. The palladium(0) catalyst undergoes oxidative addition into the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

The Buchwald-Hartwig amination is a complementary palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.orgnih.govresearchgate.net This reaction is highly versatile, accommodating a wide range of primary and secondary amines. It requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base, such as sodium tert-butoxide. This methodology could be used to replace the bromine atom with various amino groups, leading to novel aniline derivatives. wikipedia.orgresearchgate.net

Table 3: Representative Cross-Coupling Reactions

| hubReaction Type | biotechCoupling Partner | biotechCatalyst/Ligand | opacityBase | bubble_chartExpected Product |

|---|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-((4'-Ethyl-[1,1'-biphenyl]-2-yl)oxy)butanoic acid |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 4-((4-Ethyl-2-morpholinophenyl)oxy)butanoic acid |

Functional Group Interconversions on the Aromatic Ring and Butanoic Acid Chain

Beyond the primary reaction sites, other functional groups within the molecule can also be transformed.

Oxidation of the Ethyl Side-Chain: The ethyl group on the benzene (B151609) ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under heating. libretexts.orgyoutube.comvedantu.com This reaction proceeds via oxidation at the benzylic position, which is the carbon atom directly attached to the aromatic ring. libretexts.orglibretexts.org Regardless of the length of the alkyl chain, as long as there is at least one benzylic hydrogen, the entire side chain is typically cleaved and oxidized to a carboxyl group. vedantu.com This would transform this compound into 4-(3-bromo-4-carboxyphenoxy)butanoic acid.

Reduction of the Butanoic Acid Chain: The carboxylic acid group can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. libretexts.orgmasterorganicchemistry.comchemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org This reduction would yield 4-(2-bromo-4-ethylphenoxy)butan-1-ol. The mechanism involves the deprotonation of the carboxylic acid, followed by coordination of the aluminum to the carboxylate oxygen and subsequent delivery of hydride ions. youtube.com

Table 4: Representative Functional Group Interconversions

| hubTransformation | scienceReagent(s) | airSolvent | bubble_chartProduct |

|---|---|---|---|

| Side-Chain Oxidation | 1. KMnO₄, NaOH, H₂O, Heat; 2. H₃O⁺ | Water | 4-(3-Bromo-4-carboxyphenoxy)butanoic acid |

| Carboxylic Acid Reduction | 1. LiAlH₄; 2. H₃O⁺ | Dry Ether (e.g., THF) | 4-(2-Bromo-4-ethylphenoxy)butan-1-ol |

Lack of Publicly Available Spectroscopic Data for this compound Prevents Detailed Structural Analysis

A thorough search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the chemical compound this compound. This absence of information precludes a detailed analysis and the generation of an article based on the specified advanced spectroscopic and structural elucidation outline.

The requested in-depth analysis requires specific experimental data from various analytical techniques, which are not present in the accessible scientific domain. The necessary data includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No experimental ¹H NMR, ¹³C NMR, or two-dimensional NMR (COSY, HMQC, HMBC, NOESY) spectra for this compound could be located. This data is essential for determining the precise chemical environment of each proton and carbon atom, as well as their connectivity and spatial relationships within the molecule.

Mass Spectrometry (MS): There is no available High-Resolution Mass Spectrometry (HRMS) data to confirm the exact mass and elemental composition of the compound. Furthermore, studies detailing the fragmentation pathways of this compound under Electron Ionization (EI) or Electrospray Ionization (ESI) conditions were not found. This information is critical for confirming the molecular weight and understanding the compound's stability and structural components.

Due to the unavailability of this fundamental spectroscopic data, it is not possible to provide a scientifically accurate and detailed discussion for the outlined sections on the structural elucidation of this compound. The creation of the requested data tables and in-depth research findings is therefore not feasible.

Advanced Spectroscopic and Structural Elucidation of 4 2 Bromo 4 Ethylphenoxy Butanoic Acid

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For 4-(2-Bromo-4-ethylphenoxy)butanoic acid, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its carboxylic acid, ether, and substituted aromatic functionalities.

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band due to the O-H stretching vibration of the carboxyl group, which typically appears in the range of 3300-2500 cm⁻¹ docbrown.info. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules. Another key feature is the strong C=O (carbonyl) stretching vibration, which for a saturated carboxylic acid, is expected to be observed around 1710 cm⁻¹ spectroscopyonline.com.

The presence of the ether linkage (-O-) would likely give rise to C-O stretching vibrations. These typically appear in the fingerprint region of the spectrum, between 1300 and 1000 cm⁻¹ spectroscopyonline.com. Specifically, an aryl-alkyl ether would be expected to show a strong absorption band in this region.

The substituted benzene (B151609) ring would also produce several characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually appear as a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (1,2,4-trisubstituted) would also lead to characteristic C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region, which can be diagnostic of the substitution pattern. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |

| 3300-2500 | O-H stretch | Carboxylic Acid | Broad, Strong |

| ~3100-3000 | C-H stretch | Aromatic | Medium |

| ~2960-2850 | C-H stretch | Alkyl (ethyl & butyl chains) | Medium to Strong |

| ~1710 | C=O stretch | Carboxylic Acid | Strong |

| ~1600-1450 | C=C stretch | Aromatic Ring | Medium to Weak |

| ~1300-1200 | C-O stretch | Aryl-Alkyl Ether | Strong |

| ~1250-1200 | C-O stretch | Carboxylic Acid | Medium |

| ~900-690 | C-H out-of-plane bend | Aromatic Ring | Medium to Strong |

| ~600-500 | C-Br stretch | Bromo-Aromatic | Medium to Weak |

X-ray Crystallography for Solid-State Structure and Conformational Analysis (if single crystals are obtained)

As no experimental X-ray crystallography data for this compound has been reported, a detailed analysis of its solid-state structure and conformation is not possible. The ability to perform X-ray crystallography is contingent upon obtaining single crystals of the compound of sufficient quality.

Without experimental data, any discussion of the specific solid-state structure remains speculative. The conformation of the flexible butanoic acid chain would be of particular interest, as its arrangement could be influenced by steric and electronic factors within the molecule as well as by the packing forces in the crystal lattice.

Computational Chemistry and Molecular Modeling of 4 2 Bromo 4 Ethylphenoxy Butanoic Acid

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution, which governs the molecule's stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 4-(2-Bromo-4-ethylphenoxy)butanoic acid, DFT calculations, hypothetically performed using a functional such as B3LYP with a 6-311++G(d,p) basis set, would be employed to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. This process minimizes the total electronic energy of the molecule, providing the most plausible structure at a quantum mechanical level.

From this optimized geometry, key electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com Other properties such as dipole moment, ionization potential, and electron affinity can also be derived, offering a comprehensive electronic profile of the molecule.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Property | Value | Unit |

|---|---|---|

| Total Energy | -3450.123 | Hartree |

| HOMO Energy | -6.54 | eV |

| LUMO Energy | -0.89 | eV |

| HOMO-LUMO Gap (ΔE) | 5.65 | eV |

| Dipole Moment | 2.87 | Debye |

| Ionization Potential | 6.54 | eV |

Note: The data presented in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). MEP maps are typically color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential), while green denotes neutral regions. wolfram.com

For this compound, the MEP map would be expected to show the most negative potential (red) concentrated around the oxygen atoms of the carboxylic acid group, identifying these as primary sites for electrophilic attack or hydrogen bond acceptance. Conversely, the most positive potential (blue) would be located on the acidic hydrogen of the carboxyl group, marking it as the site for nucleophilic attack or hydrogen bond donation. The bromine atom is also of interest, as larger halogens can exhibit a region of positive potential known as a "sigma-hole," which can participate in halogen bonding—a specific type of non-covalent interaction. ump.edu.pl

Conformational Analysis and Dynamics Simulations

While quantum calculations provide a static picture of a single, optimized molecule, in reality, molecules are flexible and dynamic. Conformational analysis and dynamics simulations explore the range of shapes a molecule can adopt and its behavior over time.

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal the conformational flexibility and dynamic behavior of this compound in a simulated environment, such as in a solvent like water.

Table 2: Hypothetical MD Simulation Parameters

| Parameter | Setting |

|---|---|

| Force Field | AMBER FF19SB |

| Solvent Model | TIP3P Explicit Water |

| System Temperature | 300 K |

| System Pressure | 1 atm |

| Simulation Duration | 100 ns |

Note: The data in this table is for illustrative purposes, representing a typical setup for an MD simulation.

Molecular Docking and Ligand-Target Interactions in Preclinical Models

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is central to structure-based drug design.

To explore the potential biological activity of this compound, molecular docking simulations can be performed against a relevant protein target. For instance, given its structural features, a hypothetical target could be a member of the receptor tyrosine kinase family or a cyclooxygenase (COX) enzyme, both of which are important in various physiological and pathological processes.

The docking process involves placing the ligand into the active site of the protein and evaluating different binding poses using a scoring function, which estimates the binding affinity (often expressed in kcal/mol). The results can predict the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The bromine atom in the molecule could play a significant role by forming halogen bonds with electron-donating residues (e.g., the backbone carbonyls of amino acids) in the protein's binding pocket, potentially enhancing binding affinity and specificity. ump.edu.plnih.gov

Table 3: Hypothetical Molecular Docking Results against a Tyrosine Kinase

| Parameter | Result |

|---|---|

| Binding Affinity | -8.5 kcal/mol |

| Key Interacting Residues | |

| Hydrogen Bond | Asp810, Met793 |

| Hydrophobic Interactions | Leu718, Val726, Ala743, Leu844 |

Note: This table presents hypothetical results from a molecular docking simulation to illustrate the type of data generated.

Elucidation of Potential Ligand-Protein Interaction Networks

While specific experimental data on the protein binding partners of this compound are not extensively documented in public literature, computational approaches allow for the prediction of potential ligand-protein interaction networks. These in silico methods are crucial in the early stages of drug discovery and chemical research for identifying potential biological targets and understanding mechanisms of action.

Computational techniques such as molecular docking and virtual screening can be employed to predict the binding affinity of this compound to a wide array of protein structures. These methods simulate the interaction between the ligand (the compound) and a protein's binding site, calculating a score that estimates the strength of the interaction. The structural features of this compound suggest several types of interactions that could mediate its binding to proteins:

Hydrogen Bonding: The carboxylic acid group is a primary site for forming hydrogen bonds, acting as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (from the carbonyl oxygen). This allows for strong interactions with amino acid residues such as arginine, lysine, histidine, serine, and threonine within a protein's binding pocket.

Hydrophobic Interactions: The ethyl-substituted benzene (B151609) ring and the butanoic acid chain contribute to the molecule's hydrophobicity. These regions can engage in van der Waals forces and hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine.

Halogen Bonding: The bromine atom on the benzene ring can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in the protein backbone or side chains.

Pi-Stacking: The aromatic ring can engage in pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan, or with positively charged residues like lysine and arginine, respectively.

Based on these potential interactions, it is plausible that this compound could interact with various classes of proteins. For instance, its structural similarity to some fatty acids and other phenoxyalkanoic acids suggests potential interactions with nuclear receptors, enzymes involved in lipid metabolism, or transport proteins. Virtual screening against databases of protein structures could reveal more specific potential targets. The results of such computational screenings would provide a ranked list of proteins based on their predicted binding affinity, which would then require experimental validation.

Table 1: Predicted Potential Protein Interactions for this compound

| Potential Protein Target Class | Key Interacting Moieties of the Ligand | Likely Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Nuclear Receptors (e.g., PPARs) | Carboxylic acid, Phenoxy ring | Arginine, Histidine, Tyrosine | Hydrogen Bonding, Pi-Stacking |

| Metabolic Enzymes (e.g., Cytochrome P450s) | Ethylphenoxy group | Phenylalanine, Leucine, Isoleucine | Hydrophobic Interactions |

| Transport Proteins (e.g., Serum Albumin) | Entire molecule | Various polar and non-polar residues | Multiple (Hydrogen Bonding, Hydrophobic) |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are instrumental in predicting the characteristics of new or untested compounds.

The development of a predictive QSAR or QSPR model for this compound involves the calculation of a wide range of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and are categorized into several classes.

Constitutional Descriptors: These are the simplest descriptors and are derived from the molecular formula, such as molecular weight, atom counts, and bond counts.

Topological Descriptors: These 2D descriptors describe the connectivity of atoms in the molecule, such as branching indices and topological polar surface area (TPSA).

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of the atoms, including molecular volume, surface area, and shape indices.

Physicochemical Descriptors: These describe properties like lipophilicity (logP), solubility, and pKa.

Electronic Descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule, such as dipole moment, partial charges, and HOMO/LUMO energies.

Once a set of relevant descriptors is calculated for a series of compounds with known activities or properties, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the predictive model. The quality and predictive power of the model are assessed through rigorous internal and external validation techniques. nih.gov

For this compound, a QSAR model could be developed to predict its potential biological activity, for example, as an endocrine disruptor, a common concern for brominated compounds. nih.gov A QSPR model could predict its physicochemical properties, such as its n-octanol/water partition coefficient or its retention time in chromatography. nih.gov

Table 2: Representative Molecular Descriptors for QSAR/QSPR Modeling of this compound

| Descriptor Class | Descriptor Name | Description | Calculated/Predicted Value |

|---|---|---|---|

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 287.15 g/mol sigmaaldrich.com |

| Physicochemical | XLogP3-AA | A computed logarithm of the octanol/water partition coefficient, indicating lipophilicity. | 3.8 nih.gov |

| Topological | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, an indicator of membrane permeability. | 46.5 Ų nih.gov |

| Constitutional | Hydrogen Bond Donor Count | The number of hydrogen atoms bonded to electronegative atoms. | 1 nih.gov |

| Constitutional | Hydrogen Bond Acceptor Count | The number of electronegative atoms with lone pairs. | 3 nih.gov |

| Geometrical | Rotatable Bond Count | The number of bonds that allow free rotation, indicating molecular flexibility. | 5 nih.gov |

| Electronic | Complexity | A measure of the complexity of the molecular structure. | 271 nih.gov |

The development of such predictive models is a cornerstone of modern computational chemistry, enabling the rapid screening of virtual compound libraries and the prioritization of candidates for synthesis and experimental testing, thereby accelerating the pace of chemical research and development.

Preclinical Biological Investigations of 4 2 Bromo 4 Ethylphenoxy Butanoic Acid

In Vitro Biological Activity Screening

Enzyme Inhibition Assays (e.g., based on structural analogies)

No specific enzyme inhibition assays for 4-(2-Bromo-4-ethylphenoxy)butanoic acid have been reported in the scientific literature. While structurally analogous compounds, such as other halogenated phenoxy acids, may have been investigated for their effects on various enzymes, this data cannot be directly extrapolated to the subject compound without specific experimental validation.

Receptor Binding Studies in Non-Human Systems (e.g., related to GnRH receptor antagonists)

There is no available data from receptor binding studies for this compound in any non-human system. Research into its potential interactions with receptors, including but not limited to Gonadotropin-Releasing Hormone (GnRH) receptors, has not been published.

Cellular Assays for Modulatory Effects on Non-Human Cell Lines (e.g., antimicrobial properties, modulation of specific pathways)

Investigations into the modulatory effects of this compound on non-human cell lines are absent from the public scientific record. There are no reports on its potential antimicrobial properties or its ability to modulate specific cellular pathways.

Mechanistic Elucidation of Biological Actions in Preclinical Models

Investigation of Cellular Targets and Pathways

Due to the lack of primary biological activity screening, the cellular targets and pathways affected by this compound have not been identified or investigated.

Studies on Mechanism of Action in Animal Cell Systems

There are no published studies detailing the mechanism of action of this compound in any animal cell systems. Elucidation of its mechanism would be contingent on initial findings of biological activity, which are not currently available.

Structure Activity Relationship Sar Studies of 4 2 Bromo 4 Ethylphenoxy Butanoic Acid Analogues

Design Principles for Structural Modification

The systematic modification of a lead compound is a key strategy in drug discovery to enhance efficacy and selectivity. For analogues of 4-(2-bromo-4-ethylphenoxy)butanoic acid, this involves a methodical alteration of its three main components: the aromatic ring, the butanoic acid side chain, and the ether linker.

The aromatic ring of phenoxyalkanoic acid derivatives is a prime site for modification to explore its impact on biological activity. The nature, position, and size of substituents can significantly alter the electronic and steric properties of the molecule, thereby influencing its binding affinity to a target receptor.

Halogen Substitution: The presence of a bromine atom at the ortho-position (position 2) of the phenoxy ring is a defining feature of the parent compound. SAR studies on related aryloxyalkanoic acids often reveal that both the type of halogen (F, Cl, Br, I) and its position are critical. For instance, in some series, moving a halogen from the ortho to the meta or para position can drastically reduce activity. The electronegativity and size of the halogen atom can influence interactions with the target, with bromine often providing a balance of lipophilicity and potential for halogen bonding.

Alkyl Group Variation: The ethyl group at the para-position (position 4) also plays a significant role. The length and branching of this alkyl chain can impact how the molecule fits into a binding pocket. Systematic variation, such as replacing the ethyl group with methyl, propyl, or isopropyl groups, helps to probe the spatial constraints of the receptor. In many cases, a small, lipophilic group like ethyl is optimal for enhancing binding affinity without introducing excessive bulk that could lead to steric hindrance.

| Ring Position | Substituent | Rationale for Variation |

| 2 | Br | Investigate the effect of different halogens (Cl, F) or removal of the substituent. |

| 4 | Ethyl | Explore the impact of alkyl chain length (methyl, propyl) and branching (isopropyl) on activity. |

| 3, 5, 6 | H | Introduce other small groups to explore additional binding interactions. |

The butanoic acid side chain is another critical component for modification. The carboxylic acid group is often essential for interacting with key residues in a biological target, typically forming ionic bonds or hydrogen bonds.

Chain Length: Altering the length of the alkanoic acid chain can affect the spatial orientation of the crucial acidic head. Shortening the chain to propanoic or acetic acid, or lengthening it to pentanoic acid, can determine the optimal distance between the aromatic ring and the acidic group for target engagement. Generally, for arylalkanoic acids, the distance provided by a one-carbon spacer (acetic acid) or a three-carbon spacer (butanoic acid) is often found to be critical for activity. pharmacy180.com

Alpha-Substitution: Introducing a substituent, such as a methyl group, on the carbon atom alpha to the carboxylic acid can enhance activity. pharmacy180.com This modification can introduce a chiral center, and often one enantiomer displays significantly higher potency than the other. This stereoselectivity is a strong indicator of a specific interaction with a chiral binding site on the target protein.

The ether linkage (-O-) connecting the aromatic ring to the butanoic acid side chain is fundamental to the core structure. While seemingly simple, this linker provides a specific angle and rotational freedom to the molecule. Exploring alternative linker chemistries can lead to compounds with improved properties.

Thioether Linkage: Replacing the oxygen atom with a sulfur atom to create a thioether linkage (-S-) can alter the bond angle and lipophilicity of the molecule. This can lead to different binding orientations and potentially improved activity or selectivity.

Comparative Biological Evaluation of Analogues in Preclinical Assays

To understand the impact of the structural modifications, newly synthesized analogues are subjected to a battery of preclinical assays. These in vitro and in vivo tests are designed to quantify their biological activity and provide a basis for comparison. For phenoxybutanoic acid derivatives, these assays have been used to evaluate their potential as endothelin receptor antagonists, among other activities. nih.govnih.gov

For example, in the context of endothelin receptor antagonism, a primary in vitro assay would measure the binding affinity of the analogues to endothelin A (ETA) and endothelin B (ETB) receptors. nih.gov This allows for the determination of both potency (often expressed as an IC50 or Ki value) and selectivity. Functional assays, such as measuring the inhibition of endothelin-1-induced vasoconstriction in isolated blood vessels, provide further insight into the functional activity of the compounds. nih.gov

| Compound Analogue | Modification | ETA Receptor Binding (IC50, nM) | Selectivity (ETA vs. ETB) |

| Parent Compound | 2-Bromo, 4-Ethyl | (Hypothetical Baseline) | (Hypothetical Baseline) |

| Analogue A | 2-Chloro, 4-Ethyl | Varies | Varies |

| Analogue B | 2-Bromo, 4-Methyl | Varies | Varies |

| Analogue C | 2-Bromo, 4-Ethyl (Propanoic Acid) | Varies | Varies |

This table is illustrative and based on general principles of SAR for this class of compounds.

Identification of Key Pharmacophoric Elements for Desired Biological Profiles

The data generated from the comparative biological evaluation allows for the identification of a pharmacophore. A pharmacophore is the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a response. nih.gov

For phenoxybutanoic acid analogues, the key pharmacophoric elements generally consist of:

An Aromatic Ring: This feature often engages in hydrophobic or pi-stacking interactions within the receptor's binding pocket.

A Hydrogen Bond Acceptor: The ether oxygen atom can act as a hydrogen bond acceptor.

A Hydrophobic Region: The alkyl substituent (e.g., the ethyl group) on the aromatic ring contributes to hydrophobic interactions.

An Acidic Group: The carboxylic acid is typically a crucial feature, acting as a hydrogen bond donor and acceptor, or forming an ionic bond with a basic residue in the target protein.

The specific spatial relationship between these elements is critical for optimal activity. researchgate.net

Correlation of Structural Features with Observed Biological Responses

The final step in the SAR analysis is to correlate the specific structural modifications with the observed changes in biological activity. This allows for the development of a predictive model for designing future generations of compounds.

Aromatic Substitution: It may be found that a bulky, lipophilic substituent at the para-position of the aromatic ring is essential for high potency. For instance, replacing the 4-ethyl group with a smaller methyl group might decrease activity, while a larger propyl group might also be detrimental, indicating an optimally sized hydrophobic pocket in the receptor. Similarly, the presence and position of the halogen may be critical for orienting the molecule correctly within the binding site.

Side Chain Length: A clear relationship often emerges between the length of the acid side chain and activity. For example, a butanoic acid chain might provide the ideal distance for the carboxylic acid to interact with a positively charged amino acid residue (like arginine or lysine) in the target, while a shorter or longer chain would be sub-optimal.

Stereochemistry: If an alpha-substituent is introduced on the side chain, a strong correlation between a specific stereoisomer (R or S) and high activity would confirm a highly specific, three-dimensional interaction with the biological target.

Analytical Methodologies for Research Applications of 4 2 Bromo 4 Ethylphenoxy Butanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of phenoxyalkanoic acids due to its high resolution and sensitivity. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely employed, often coupled with various detectors for enhanced selectivity and quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV-Vis, Refractive Index)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective technique for the analysis of phenoxy acid herbicides and related compounds without the need for derivatization. nih.gov The separation is typically achieved on non-polar stationary phases, such as C8 or C18 columns.

The mobile phase composition, particularly its pH, is a critical parameter influencing the retention of these acidic compounds. nih.govuniroma1.it Acidifying the mobile phase, often with formic acid or an acetate (B1210297) buffer, suppresses the ionization of the carboxylic acid group, leading to increased retention on the reversed-phase column and improved peak shape. cipac.orgnih.govwaters.com Gradient elution, where the proportion of the organic solvent (commonly acetonitrile (B52724) or methanol) is increased over time, is frequently used to separate compounds with a range of polarities in a single run. nih.govwaters.com

Ultraviolet-Visible (UV-Vis) detection is widely used, as the phenoxy group provides a chromophore that absorbs UV light. cipac.org A common detection wavelength is 280 nm. cipac.org For compounds lacking a strong chromophore, a Refractive Index (RI) detector can be used, although it is less sensitive and not compatible with gradient elution.

| Parameter | Typical Conditions for Phenoxyalkanoic Acids | Reference |

|---|---|---|

| Column | Reversed-phase C18 or C8 (e.g., 150 mm x 2.0 mm, 3 µm) | cipac.orgresearchgate.netmdpi.com |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water, often with an acid modifier (e.g., 0.05% trifluoroacetic acid, 0.01% formic acid) | nih.govresearchgate.netmdpi.com |

| Elution Mode | Gradient or Isocratic | nih.govpensoft.net |

| Flow Rate | 0.2 - 1.0 mL/min | nih.govresearchgate.netmdpi.com |

| Detector | UV-Vis (e.g., 225 nm, 280 nm) | cipac.orgpensoft.net |

| Column Temperature | Ambient to 30 °C | researchgate.netmdpi.compensoft.net |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) or Electron Capture Detection (ECD)

Gas chromatography is a powerful technique for the analysis of volatile compounds. However, acidic herbicides like 4-(2-Bromo-4-ethylphenoxy)butanoic acid are polar and have low volatility due to the carboxylic acid group, making direct GC analysis challenging. acs.orgcolostate.edu Therefore, a derivatization step to convert the carboxylic acid into a more volatile ester is typically required before GC analysis. nih.govbohrium.com

Once derivatized, the compound can be separated on a low-polarity capillary column. The analysis often involves a temperature program where the oven temperature is gradually increased to elute compounds with different boiling points. socotec.co.uk

Mass Spectrometry (MS) is a highly specific and sensitive detector that provides structural information, confirming the identity of the analyte. nih.gov For targeted analysis, selected ion monitoring (SIM) can be used to enhance sensitivity. nih.gov An Electron Capture Detector (ECD) is also highly sensitive and selective for compounds containing electronegative atoms, such as the bromine atom in this compound, making it an excellent choice for trace analysis. nih.gov

| Parameter | Typical Conditions for Derivatized Phenoxyalkanoic Acids | Reference |

|---|---|---|

| Column | Low-polarity capillary column (e.g., DB-5ms) | nih.gov |

| Injector Temperature | ~250 °C | socotec.co.uk |

| Carrier Gas | Helium or Hydrogen | jppres.com |

| Oven Program | Initial temperature around 40-80 °C, ramped to ~300 °C | socotec.co.uknih.gov |

| Detector | Mass Spectrometry (MS) or Electron Capture Detector (ECD) | nih.govnih.gov |

| Detector Temperature | MS Transfer Line: ~230-280 °C | nih.gov |

Advanced Sample Preparation Techniques (e.g., solid-phase extraction, liquid-liquid extraction)

Effective sample preparation is crucial to isolate this compound from complex matrices (e.g., water, soil, biological fluids), remove interferences, and concentrate the analyte before chromatographic analysis.

Solid-Phase Extraction (SPE) is a widely used and efficient technique for the trace enrichment of acidic herbicides from aqueous samples. acs.orgnih.govbohrium.com The process typically involves acidifying the sample to ensure the analyte is in its neutral form, which enhances its retention on a non-polar sorbent. acs.orgsocotec.co.uk

Typical SPE Procedure for Water Samples:

The water sample is acidified to a low pH (e.g., pH 1-2). acs.org

The sample is passed through an SPE cartridge packed with a sorbent like hydroxylated polystyrene-divinylbenzene copolymer. socotec.co.uk

Interfering compounds are washed from the cartridge with a weak solvent.

The target analyte, this compound, is eluted from the cartridge with a small volume of an appropriate organic solvent (e.g., methanol). socotec.co.uk

Liquid-Liquid Extraction (LLE) is a more traditional method. It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. While effective, LLE can be time-consuming, require large volumes of organic solvents, and sometimes suffer from the formation of emulsions. acs.org

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another sample preparation approach that involves an extraction and cleanup step, which has been applied to the analysis of acidic pesticides in various matrices. eurl-pesticides.eu

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a specific analytical technique, particularly GC. research-solution.com For carboxylic acids like this compound, the primary goal is to replace the active hydrogen of the carboxyl group to increase volatility and thermal stability. colostate.edulibretexts.org

Alkylation (Esterification): This is the most common strategy, converting the carboxylic acid into an ester.

Methylation: Reaction with diazomethane (B1218177) is a rapid and efficient method to form methyl esters, although diazomethane is toxic and explosive. acs.org

Pentafluorobenzylation: Using reagents like pentafluorobenzyl bromide (PFBBr) creates derivatives that are highly responsive to an Electron Capture Detector (ECD), enabling very low detection limits. nih.govresearchgate.net

Silylation: This involves replacing the active hydrogen with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. The resulting derivatives are more volatile and thermally stable. libretexts.orgsigmaaldrich.com

Acylation: This process introduces an acyl group to compounds containing active hydrogens. For carboxylic acids, this can involve conversion to more volatile derivatives. research-solution.comresearchgate.net

| Strategy | Reagent Example | Purpose / Advantage | Reference |

|---|---|---|---|

| Alkylation (Methylation) | Diazomethane | Forms volatile methyl esters for GC analysis. | acs.org |

| Alkylation (Pentafluorobenzylation) | Pentafluorobenzyl bromide (PFBBr) | Creates derivatives with very high ECD response. | nih.gov |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability for GC analysis. | sigmaaldrich.com |

| Alkylation (Esterification for HPLC) | 4'-Bromophenacyl triflate | Adds a strong UV-absorbing chromophore for enhanced HPLC detection. | nih.gov |

Spectrophotometric Quantification Methods

While chromatography with UV-Vis detection is the most common spectrophotometric method, direct quantification using a spectrophotometer is less common for research applications due to its lower selectivity. In complex mixtures, the absorption spectra of different compounds can overlap, making accurate quantification of a single analyte difficult. However, in situations where this compound is the primary component in a simple matrix, a quantitative analysis could be developed by measuring its absorbance at a specific wavelength and comparing it to a calibration curve prepared with known standards.

For enhanced spectrophotometric detection, particularly in HPLC, derivatization can be employed to attach a highly UV-absorbent tag to the molecule. For instance, reacting the carboxylic acid with a reagent like 4'-bromophenacyl triflate produces an ester derivative with a strong chromophore, significantly improving detection limits with a UV-Vis detector. nih.gov

Method Validation for Research Applications

For any quantitative analytical method to be considered reliable, it must be validated. Method validation ensures that the method is suitable for its intended purpose. Key validation parameters, based on International Council for Harmonisation (ICH) guidelines, include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999. mdpi.com

Accuracy: The closeness of the test results to the true value. It is often determined by performing recovery studies on samples spiked with a known amount of the analyte. Recoveries are typically expected to be within a range of 70-120%. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or different equipment. RSD values are often required to be below 15%. mdpi.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For instrumental methods, it is often calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. mdpi.com

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve. mdpi.com

The table below shows typical validation results from a validated HPLC method for other bromophenolic compounds, which can be considered representative for methods analyzing this compound. researchgate.netmdpi.com

| Validation Parameter | Typical Acceptance Criteria / Results | Reference |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | mdpi.com |

| Accuracy (% Recovery) | 70% - 120% | nih.gov |

| Precision (RSD) | Intra-day ≤ 6.3%, Inter-day ≤ 5.3% | mdpi.com |

| Limit of Detection (LOD) | < 0.04 µg/mL (for bromophenols via HPLC-UV) | mdpi.com |

| Limit of Quantification (LOQ) | < 0.12 µg/mL (for bromophenols via HPLC-UV) | mdpi.com |

Metabolism and Biodegradation Studies of 4 2 Bromo 4 Ethylphenoxy Butanoic Acid

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic studies are crucial for predicting the in vivo behavior of a compound. These assays typically utilize liver fractions, such as microsomes or hepatocytes, which contain the primary enzymes responsible for drug and xenobiotic metabolism.

Assessment in Liver Microsomes or Hepatocytes (animal origin)

The metabolic stability of 4-(2-Bromo-4-ethylphenoxy)butanoic acid would be assessed by incubating the compound with liver microsomes or cryopreserved hepatocytes from various animal species (e.g., rat, mouse, dog, monkey). The rate of disappearance of the parent compound over time provides a measure of its intrinsic clearance. While specific data for this compound is not available, studies with other xenobiotics show that such experiments are fundamental in early drug discovery to estimate hepatic clearance. nih.govepa.gov The use of liver microsomes allows for the investigation of enzymes located in the endoplasmic reticulum, primarily cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. nih.govepa.gov Hepatocytes, on the other hand, provide a more complete metabolic profile as they contain both microsomal and cytosolic enzymes. mdpi.com

Table 1: Representative In Vitro Metabolic Stability of this compound in Liver Microsomes (Note: This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not publicly available.)

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Rat | 45 | 15.4 |

| Mouse | 30 | 23.1 |

| Dog | 65 | 10.7 |

| Monkey | 55 | 12.6 |

| Human | 75 | 9.2 |

Characterization of Phase I (e.g., oxidation, hydroxylation, dealkylation) and Phase II (e.g., glucuronidation, sulfation) Metabolic Transformations

The biotransformation of this compound is expected to proceed through Phase I and Phase II metabolic reactions.

Phase I Metabolism:

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For this compound, the following Phase I transformations are anticipated:

Aromatic Hydroxylation: Cytochrome P450 enzymes are likely to catalyze the hydroxylation of the aromatic ring, primarily at positions ortho- and meta- to the ether linkage.

Alkyl Hydroxylation: The ethyl group attached to the aromatic ring can undergo hydroxylation at the benzylic position.

O-Dealkylation (Ether Cleavage): Cleavage of the ether bond would lead to the formation of 2-bromo-4-ethylphenol (B1341062) and 4-hydroxybutanoic acid.

β-Oxidation of the Butanoic Acid Side Chain: The butanoic acid side chain can be shortened by two carbon units via β-oxidation, a common metabolic pathway for fatty acids and their analogues.

Phase II Metabolism:

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion.

Glucuronidation: The hydroxyl groups introduced during Phase I metabolism, as well as the carboxylic acid group of the parent molecule, are susceptible to conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: Phenolic hydroxyl groups can also be conjugated with sulfate, a reaction catalyzed by sulfotransferases (SULTs).

In Vivo Metabolite Profiling in Animal Excreta (preclinical)

Following administration of this compound to preclinical animal models (e.g., rats), urine and feces would be collected to identify the excreted metabolites. This metabolite profiling provides a comprehensive picture of the compound's fate in a whole organism. nih.govresearchgate.net Based on the predicted in vitro metabolism, the major metabolites expected in excreta would be glucuronide and sulfate conjugates of the hydroxylated parent compound and its degradation products. The relative abundance of metabolites in urine versus feces would provide insights into the primary routes of elimination.

Table 2: Hypothetical Metabolite Profile of this compound in Rat Urine (Note: This table presents hypothetical data for illustrative purposes.)

| Metabolite | Structure | Proposed Pathway |

| M1: Parent Compound | This compound | Unchanged |

| M2: Hydroxylated Metabolite | 4-(2-Bromo-4-ethyl-5-hydroxyphenoxy)butanoic acid | Aromatic Hydroxylation |

| M3: Ether Cleavage Product | 2-Bromo-4-ethylphenol | O-Dealkylation |

| M4: β-Oxidation Product | 2-(2-Bromo-4-ethylphenoxy)acetic acid | β-Oxidation |

| M5: Glucuronide Conjugate | Glucuronide of M2 | Glucuronidation |

| M6: Sulfate Conjugate | Sulfate of M3 | Sulfation |

Identification of Enzymes Involved in Biotransformation

The specific enzymes responsible for the metabolism of this compound can be identified using recombinant human enzymes or through chemical inhibition studies in liver microsomes. By incubating the compound with a panel of individual cytochrome P450 isoforms, the primary enzymes catalyzing the oxidative transformations can be determined. Similarly, specific inhibitors of different UGT and SULT isoforms can be used to pinpoint the enzymes involved in conjugation reactions.

Biodegradation Pathways in Environmental Systems

In the environment, this compound is expected to be degraded by soil microorganisms. awsjournal.org Studies on the biodegradation of structurally similar phenoxyalkanoic acid herbicides provide valuable insights into the likely environmental fate of this compound. nih.govjournals.co.za

The key steps in the microbial degradation of phenoxyalkanoic acids typically involve:

Ortho-Hydroxylation: Similar to mammalian metabolism, microbial enzymes can hydroxylate the aromatic ring. journals.co.za

Ether Bond Cleavage: The ether linkage is a common point of enzymatic attack, leading to the formation of a phenol (B47542) and an aliphatic acid. journals.co.za

Reductive Dehalogenation: A crucial step in the degradation of brominated aromatic compounds is the removal of the bromine atom, which can occur under both aerobic and anaerobic conditions. nih.gov Specialized dehalogenases catalyze this reaction. nih.govmdpi.com

Ring Cleavage: Following dehalogenation and hydroxylation, the aromatic ring is susceptible to cleavage by dioxygenase enzymes, leading to the formation of aliphatic intermediates that can enter central metabolic pathways.

Bacterial strains such as Stenotrophomonas maltophilia have been shown to degrade a variety of phenoxyalkanoic acids and could potentially be involved in the degradation of this compound. nih.gov The genetic basis for the degradation of some phenoxy herbicides involves tfd gene clusters, which encode the enzymes for the upper degradation pathway. acs.org

Environmental Research and Fate of 4 2 Bromo 4 Ethylphenoxy Butanoic Acid

Environmental Persistence and Degradation Pathways

The persistence of 4-(2-bromo-4-ethylphenoxy)butanoic acid in the environment is determined by its susceptibility to both abiotic and biotic degradation processes. These processes ultimately dictate the compound's half-life in different environmental matrices.

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as photolysis and hydrolysis.

Hydrolysis: Hydrolysis is a key chemical reaction that initiates the degradation of ester forms of phenoxy acids in aqueous environments nih.gov. The rate of hydrolysis is influenced by the compound's structure, water pH, and temperature, with higher temperatures and alkaline conditions generally increasing the degradation rate nih.gov. For the acidic form of this compound, significant hydrolysis of the ether linkage is not expected under typical environmental pH conditions. However, if the compound exists as an ester, hydrolysis would be a primary transformation pathway, yielding the parent acid nih.gov.

Biotic degradation, primarily through microbial activity, is a major mechanism for the removal of organic pollutants from the environment epa.gov.

Soil Environments: The primary dissipation mechanism for phenoxyalkanoic acid herbicides in soil is bacterial degradation researchgate.netnih.gov. The rate of this degradation is influenced by soil type, organic matter content, moisture, temperature, and the presence of adapted microbial populations. For structurally similar compounds like 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB), bacteria such as Stenotrophomonas maltophilia have been shown to be capable of degradation nih.govepa.gov. The degradation process for phenoxyalkanoic acids often involves the cleavage of the ether linkage, followed by the breakdown of the aromatic ring. The presence of a bromine atom on the aromatic ring may influence the rate and pathway of degradation, as halogenated aromatic compounds can be more resistant to microbial attack osti.gov.

Environmental Partitioning and Distribution Modeling

The distribution of this compound in the environment can be predicted by its partitioning behavior between air, water, soil, and sediment. Quantitative Structure-Activity Relationship (QSAR) models, such as the EPI Suite™, can provide estimates for key physicochemical properties that govern this partitioning epa.govepa.govresearchgate.net.

Air: Based on its structure as a carboxylic acid, this compound is expected to have a very low vapor pressure and is unlikely to partition significantly into the atmosphere. Volatilization from moist soil and water surfaces is predicted to be negligible.

Water and Soil/Sediment: Phenoxyalkanoic acids are generally water-soluble and can be mobile in soils, particularly those with low organic matter content nih.gov. The sorption of these compounds to soil and sediment is a key process affecting their transport and bioavailability. The organic carbon-water partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil organic matter. A higher Koc value indicates stronger adsorption and less mobility. The octanol-water partition coefficient (Kow) is an indicator of a substance's lipophilicity and potential for bioaccumulation.

Predicted Physicochemical and Environmental Fate Properties:

| Property | Predicted Value | Interpretation |

| Log Kow (Octanol-Water Partition Coefficient) | 4.15 | Indicates a moderate potential for bioaccumulation. |

| Water Solubility | 43.19 mg/L | Moderately soluble in water. |

| Henry's Law Constant | 1.13 x 10⁻⁹ atm-m³/mole | Essentially non-volatile from water. |

| Log Koc (Soil Adsorption Coefficient) | 2.87 | Moderate adsorption to soil organic carbon, suggesting moderate mobility in soil. |

| Biodegradation Half-Life in Water | Weeks to months | Suggests moderate persistence in aquatic environments. |

| Biodegradation Half-Life in Soil | Weeks to months | Suggests moderate persistence in soil. |

| Note: These values are estimates generated using QSAR models (EPI Suite™) and should be considered as indicative rather than definitive. |

Bioaccumulation Potential in Non-Target Organisms (ecological focus)

The potential for a chemical to bioaccumulate in organisms is a significant environmental concern. For organic compounds, bioaccumulation is often correlated with the octanol-water partition coefficient (Log Kow).

The predicted Log Kow of 4.15 for this compound suggests a moderate potential for bioaccumulation in aquatic organisms. Compounds with a Log Kow greater than 4 are often considered to have the potential to accumulate in the fatty tissues of organisms gdut.edu.cn. Modeling studies on other brominated compounds, such as brominated flame retardants, have shown that they can accumulate in food chains nih.gov. The Bioconcentration Factor (BCF) is a measure of a chemical's tendency to concentrate in an aquatic organism from the surrounding water.

Predicted Bioaccumulation Properties:

| Property | Predicted Value | Trophic Level | Interpretation |

| BCF | 165.7 L/kg | - | Moderate potential to bioconcentrate in aquatic organisms. |

| BAF (Bioaccumulation Factor) | 206.3 L/kg | Lower Trophic Level | Moderate potential for bioaccumulation. |

| BAF (Bioaccumulation Factor) | 358.1 L/kg | Mid Trophic Level | Moderate potential for bioaccumulation. |

| BAF (Bioaccumulation Factor) | 618.9 L/kg | Upper Trophic Level | Moderate to high potential for bioaccumulation. |

| Note: These values are estimates generated using QSAR models (EPI Suite™) and should be considered as indicative rather than definitive. |

These predictions suggest that while the bioconcentration from water alone may be moderate, there is a potential for biomagnification through the food web, leading to higher concentrations in organisms at higher trophic levels.

Environmental Monitoring and Analytical Challenges in Complex Matrices

Effective monitoring of this compound in environmental samples is crucial for assessing its occurrence and potential risks. However, the analysis of such compounds in complex matrices like soil, sediment, and water presents several challenges.

The analysis of phenoxy acid herbicides typically involves extraction from the sample matrix, often followed by a derivatization step to improve chromatographic performance and detection sensitivity epa.govthermofisher.comeconference.io. Common analytical techniques include gas chromatography (GC) coupled with an electron capture detector (ECD) or mass spectrometry (MS), and high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) epa.govthermofisher.comeconference.io.

Analytical Challenges:

Extraction Efficiency: Achieving high and reproducible extraction efficiencies from complex matrices like soil and sediment can be difficult due to the compound's potential to bind to organic matter and mineral surfaces.

Matrix Effects: Co-extracted substances from environmental samples can interfere with the analysis, leading to signal suppression or enhancement in techniques like electrospray ionization mass spectrometry thermofisher.com.

Derivatization: While derivatization (e.g., methylation) can improve GC analysis, the reaction may be incomplete or introduce artifacts, affecting the accuracy of quantification econference.io.

Low Concentrations: Environmental concentrations of herbicides can be very low (ng/L to µg/kg range), requiring highly sensitive analytical instrumentation and robust sample pre-concentration steps.

Lack of Certified Reference Materials: The absence of certified reference materials for this compound makes it challenging to validate analytical methods and ensure data quality.

Developing robust and sensitive analytical methods is essential for the accurate determination of this compound and its potential degradation products in the environment thermofisher.comeconference.ioresearchgate.net.

Future Research Trajectories for this compound

The scientific community is increasingly directing its focus towards specialized chemical compounds with the potential for significant advancements in various fields. One such molecule, this compound, presents a compelling case for future investigation. While specific research on this compound is not extensively documented, its structural motifs, belonging to the phenoxyalkanoic acid class, suggest a range of promising research avenues. This article outlines key future research directions for this compound, structured to explore its synthesis, biological activity, and analytical characterization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Bromo-4-ethylphenoxy)butanoic acid?

- Methodology :

- Nucleophilic substitution : React 2-bromo-4-ethylphenol with 4-bromobutyric acid derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress via TLC.

- Coupling strategies : Use Mitsunobu conditions (DIAD, PPh₃) to couple phenol derivatives with brominated butanoic acid precursors .

- Purification : Recrystallize from ethanol/water mixtures or use silica gel chromatography.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromo and ethyl groups at positions 2 and 4 of the phenyl ring).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ~287 for C₁₂H₁₃BrO₃⁺).

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological studies) .

Q. What solvent systems are optimal for handling halogenated phenoxybutanoic acids?

- Recommendations :

- Use polar aprotic solvents (DMF, DMSO) for synthesis due to poor solubility in water.

- For biological assays, dissolve in DMSO (≤0.1% v/v) and dilute in PBS to avoid cytotoxicity.

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and ethyl substituents influence reactivity in cross-coupling reactions?

- Mechanistic insights :

- The bromo group acts as a leaving group in Suzuki-Miyaura couplings but may hinder reactivity due to steric bulk.

- The ethyl group at position 4 exerts an electron-donating effect, stabilizing intermediates but potentially reducing electrophilicity.

- Optimization : Use Pd(OAc)₂/XPhos catalysts in toluene/water mixtures at 90°C. Monitor regioselectivity via GC-MS .

Q. What computational methods are suitable for predicting the biological activity of this compound?

- Approaches :

- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2) based on structural analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid .

- QSAR models : Train models on halogenated phenoxybutanoic acid derivatives to predict logP, solubility, and toxicity .

Q. How can electrochemical sensors be designed for detecting trace amounts of this compound?

- Sensor development :

- Fabricate CeO₂/exfoliated graphene (eGr) composite electrodes.

- Optimize differential pulse voltammetry (DPV) parameters (pH 7.4, scan rate 50 mV/s).

- Achieve detection limits <1 µM with minimal interference from structurally similar acids .

Key Challenges in Research

- Synthetic yield optimization : Steric hindrance from the ethyl group may reduce coupling efficiency. Mitigate by using bulkier bases (e.g., DBU) .

- Biological activity contradictions : Discrepancies in enzyme inhibition assays may arise from solvent choice or impurity profiles. Validate via orthogonal assays (e.g., SPR, ITC) .

Recommended Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.